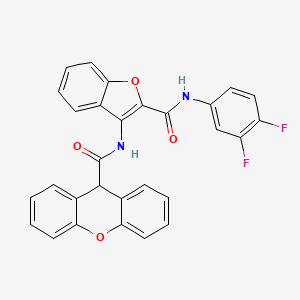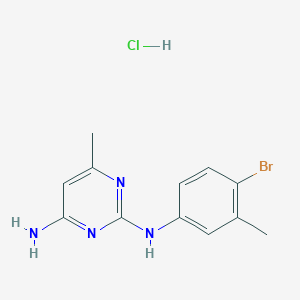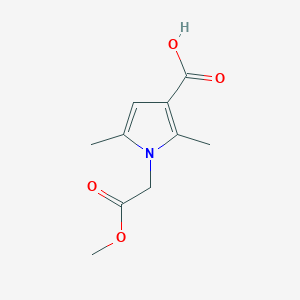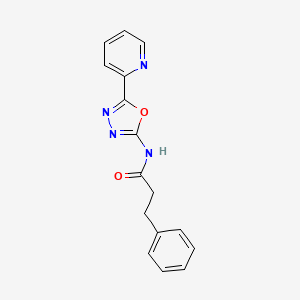
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a useful research compound. Its molecular formula is C11H10ClF4NO3S and its molecular weight is 347.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Binding Properties
Compounds like the azetidine derivative A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrate the role of fluorinated derivatives in enhancing the binding properties for receptor targeting. Such derivatives are valuable in the development of new positron emission tomography (PET) ligands for imaging central nicotinic acetylcholine receptors (nAChRs), showing potential in neurological research and drug development (Doll et al., 1999).
Drug Design and Synthesis
The structural motif of trifluoromethylthio groups, as discussed by Shao et al., is critical in the design of lead compounds for new drug discovery due to its high lipophilicity and strong electron-withdrawing properties. Such characteristics can improve a drug molecule's cell-membrane permeability and enhance its chemical and metabolic stability, highlighting the importance of fluorine and sulfur-containing compounds in medicinal chemistry (Shao et al., 2015).
Organic Synthesis and Reactivity
The modification of chemical properties through fluorine substitution, as explored by Banks, has profound effects on the reactivity and regioselectivity of nucleophilic substitution reactions, especially in strained heterocycles like aziridines and azetidines. Such studies are foundational for developing novel synthetic methodologies that can be applied in the synthesis of complex organic molecules (Banks, 2006).
Materials Science Applications
In the realm of materials science, the synthesis of block copolymers containing fluorenyl groups, as discussed by Bae et al., demonstrates the potential of incorporating fluorine-containing motifs into polymers for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, indicating their utility in the development of more efficient and durable fuel cell membranes (Bae et al., 2009).
Antimicrobial Research
Compounds incorporating fluorine and 1,3,5-triazine moieties, like those studied by Ceruso et al., act as efficient inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. This suggests a potential application in combating tuberculosis through the development of novel antimycobacterial agents with a different mechanism of action compared to existing drugs (Ceruso et al., 2014).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO3S/c12-9-3-8(1-2-10(9)13)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUPJHHJHWQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)


![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)
![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)



![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)

![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)
